![molecular formula C13H13N3O B2845455 3-cyano-N-(1-cyano-1-methylpropyl)benzamide CAS No. 1284852-47-6](/img/structure/B2845455.png)
3-cyano-N-(1-cyano-1-methylpropyl)benzamide
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Overview
Description
“3-cyano-N-(1-cyano-1-methylpropyl)benzamide” is a benzamide derivative. Benzamides are a class of compounds containing a benzene ring and an amide group . They are used in a wide range of applications, from pharmaceuticals to dyes .
Molecular Structure Analysis
The molecular structure of “3-cyano-N-(1-cyano-1-methylpropyl)benzamide” would consist of a benzene ring attached to an amide group and two cyano groups . The exact structure would depend on the positions of these groups on the benzene ring .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents . The presence of the cyano groups could also influence the reactivity of the compound .Scientific Research Applications
Colorimetric Sensing and Fluoride Anion Detection
One study details the synthesis of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives, showcasing their potential in colorimetric sensing, particularly for fluoride anion detection. A derivative containing a 3,5-dinitrophenyl group demonstrated significant color transition from colorless to achromatic black upon fluoride anion exposure, attributed to a deprotonation-enhanced intramolecular charge transfer mechanism. This research highlights the compound's application in environmental monitoring and analytical chemistry (Younes et al., 2020).
Chemical Synthesis and Molecular Building Blocks
In another application, cyano(ethoxycarbonothioylthio)methyl benzoate, a compound related by its cyano functional groups, was shown to be an effective one-carbon radical equivalent for the introduction of an acyl unit via radical addition to olefins. This study opens pathways for synthesizing complex molecular structures, emphasizing the role of cyano-containing compounds in advancing synthetic organic chemistry (Bagal et al., 2006).
Antitumor Activity and Drug Development
Research into pyridine-based histone deacetylase inhibitors identified a lead benzamide with a cyanopyridyl moiety as a potent compound for cancer treatment. The study explored various substitutions to enhance solubility and anti-proliferative activity, showcasing the therapeutic potential of cyano-containing benzamides in oncology (Andrews et al., 2008).
Catalysis and Chemical Transformations
A report on a catalyst composed of Pd nanoparticles supported on mesoporous graphitic carbon nitride highlighted its use in the selective hydrogenation of phenol to cyclohexanone. This process is critical in the chemical industry, particularly for the production of polyamides. The catalyst's high activity and selectivity under mild conditions demonstrate the utility of cyano-functionalized materials in industrial catalysis (Wang et al., 2011).
Supramolecular Chemistry and Gelation
The synthesis and gelation behavior of N-(thiazol-2-yl)benzamide derivatives were investigated to understand the impact of methyl functionality and non-covalent interactions on gelation. This research provides insights into the design of new supramolecular gelators, which are significant in materials science for creating smart materials and sensors (Yadav & Ballabh, 2020).
Mechanism of Action
properties
IUPAC Name |
3-cyano-N-(2-cyanobutan-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-3-13(2,9-15)16-12(17)11-6-4-5-10(7-11)8-14/h4-7H,3H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVVQMRFPSGFVRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#N)NC(=O)C1=CC=CC(=C1)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-(1-cyano-1-methylpropyl)benzamide |
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